Lobetyolin

Descripción general

Descripción

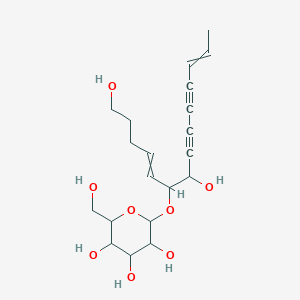

Lobetyolin is a complex organic compound with a unique structure characterized by multiple hydroxyl groups, double bonds, and triple bonds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lobetyolin typically involves multi-step organic reactions. The process may start with simpler precursor molecules, which undergo a series of reactions such as hydroxylation, alkylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of bonds and functional groups.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain the desired product with high yield and purity. The exact methods would depend on the availability of starting materials and the intended application of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Lobetyolin can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: Double and triple bonds can be reduced to single bonds.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could result in saturated hydrocarbons.

Aplicaciones Científicas De Investigación

Anticancer Properties

Lobetyolin has demonstrated significant anticancer effects across various cancer types. Research indicates that it inhibits cell proliferation and induces apoptosis in gastric cancer (GC) cells by downregulating the alanine, serine, cysteine-preferring transporter 2 (ASCT2) and modulating the AKT/GSK3β/c-Myc signaling pathway.

Case Study: Gastric Cancer

- Cell Lines Used : MKN-45 and MKN-28

- Methodology : MTT assay, flow cytometry for apoptosis detection, western blotting for protein expression analysis.

- Findings :

Table 1: Summary of Anticancer Studies on this compound

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Gastric Cancer | Downregulation of ASCT2, ROS accumulation | Reduced tumor growth in xenograft models |

| Colon Cancer | Inhibition of glutamine metabolism via ASCT2 signaling | Induced apoptosis in HCT-116 cells |

| Breast Cancer | ASCT2 suppression leading to increased apoptosis | Effective against breast cancer cell lines |

Antimalarial Activity

This compound has been identified as a major active constituent with antimalarial properties. Preclinical studies have confirmed its efficacy against Plasmodium berghei, suggesting its potential as a lead compound for developing new antimalarial drugs.

Case Study: Antimalarial Efficacy

- Dosage Tested : this compound at 100 mg/kg

- Methodology : Four-day suppressive test.

- Findings :

Table 2: Antimalarial Efficacy of this compound

| Treatment Type | Dosage (mg/kg) | Chemosuppression (%) | Mean Survival Time (days) |

|---|---|---|---|

| This compound | 100 | 68.21 | 18 |

| Methanol Fraction | 400 | 64.37 | 19 |

| Control | N/A | N/A | 7 |

Anti-inflammatory Effects

Recent studies have highlighted this compound's potential in mitigating inflammatory responses, particularly in sepsis models. It effectively reduces the production of inflammatory cytokines such as IL-6, TNF-α, and IL-1β.

Case Study: Sepsis Model

- Methodology : LPS-induced sepsis in mice.

- Findings :

Table 3: Anti-inflammatory Effects of this compound

| Condition | Cytokines Measured | Effect Observed |

|---|---|---|

| Sepsis | IL-6, TNF-α, IL-1β | Inhibition of production |

Mecanismo De Acción

The mechanism by which Lobetyolin exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds might include other polyhydroxylated molecules with unsaturated bonds, such as certain polyphenols or fatty acids. These compounds share structural features like multiple hydroxyl groups and double or triple bonds.

Uniqueness

What sets Lobetyolin apart is its specific arrangement of functional groups and bonds, which could confer unique chemical and biological properties not found in other similar compounds.

Actividad Biológica

Lobetyolin, a bioactive compound derived from Codonopsis pilosula, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, antioxidant, and cardioprotective properties.

Chemical Structure and Sources

This compound is classified as a polyacetylene compound, primarily found in the roots of Codonopsis pilosula (Dangshen). Its structure includes a glucose moiety, contributing to its solubility and biological activity. The compound has been traditionally used in East Asian medicine for its health benefits, including immune enhancement and blood nourishment.

Anti-Cancer Activity

Recent studies have highlighted this compound's significant anti-cancer properties, particularly against gastric cancer (GC) and other malignancies.

- Mechanism of Action : this compound inhibits cell proliferation and induces apoptosis in cancer cells by disrupting glutamine metabolism. It downregulates the expression of alanine, serine, cysteine-preferring transporter 2 (ASCT2), which is crucial for glutamine uptake in cancer cells. This action leads to increased reactive oxygen species (ROS) levels and subsequent mitochondrial-mediated apoptosis .

- In Vitro Studies : In experiments with gastric cancer cell lines MKN-45 and MKN-28, this compound demonstrated an IC50 value of 27.74 µM and 19.31 µM, respectively. Treatment resulted in a dose-dependent reduction in cell viability and proliferation .

- In Vivo Studies : this compound also showed efficacy in xenograft models, significantly restraining tumor growth and enhancing apoptosis markers in treated mice .

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties, particularly in the context of sepsis.

- Sepsis Model : In a lipopolysaccharide (LPS)-induced sepsis model, this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. The treatment led to improved survival rates and reduced tissue damage in the lungs and liver .

- Gene Expression : RNA sequencing revealed that this compound modulates genes associated with macrophage activation during inflammatory responses, highlighting its potential as a therapeutic agent for inflammatory diseases .

Antioxidant Properties

This compound has demonstrated strong antioxidant capabilities.

- Mechanisms : The compound enhances cellular antioxidant defenses by modulating pathways that reduce oxidative stress. This action is vital for protecting cells from damage caused by reactive oxygen species .

Cardioprotective Effects

Emerging research indicates that this compound may also possess cardioprotective properties.

- Cardiovascular Health : Studies suggest that this compound can improve cardiovascular function by reducing oxidative stress and inflammation within cardiac tissues. This effect is crucial for preventing heart disease and promoting overall cardiovascular health .

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-Cancer | Inhibits proliferation; induces apoptosis | Downregulates ASCT2; increases ROS; disrupts glutamine metabolism |

| Anti-Inflammatory | Reduces cytokine production | Suppresses IL-6, TNF-α, IL-1β; modulates macrophage gene expression |

| Antioxidant | Enhances cellular defenses | Reduces oxidative stress; promotes antioxidant pathways |

| Cardioprotective | Improves cardiovascular function | Reduces inflammation and oxidative stress in cardiac tissues |

Case Studies

- Gastric Cancer Study : A study investigated the effects of this compound on gastric cancer cell lines MKN-45 and MKN-28, demonstrating significant inhibition of cell growth through modulation of glutamine metabolism .

- Sepsis Model : Research on LPS-induced sepsis showed that this compound improved survival rates in mice by attenuating inflammatory responses through cytokine suppression .

Propiedades

IUPAC Name |

2-(1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUDYVKKPDZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.